Technical Documentation Center

2,3-Dimethyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dimethyl-2H-indazole
  • CAS: 50407-18-6

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Pharmacological Utility of 2,3-Dimethyl-2H-indazole: A Technical Whitepaper

Executive Summary & Structural Significance 2,3-Dimethyl-2H-indazole is a highly specialized nitrogen-containing bicyclic heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry and rational d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

2,3-Dimethyl-2H-indazole is a highly specialized nitrogen-containing bicyclic heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry and rational drug design[1]. Structurally, it consists of a pyrazole ring fused to a benzene ring. While the 1H-indazole tautomer is generally more thermodynamically stable in nature, the targeted addition of a methyl group at the N2 position locks the molecule in the 2H-indazole configuration[1].

This forced 2H-configuration generates an ortho-quinonoid aromatic system within the fused benzene ring, fundamentally altering the molecule's electron density and spatial geometry. For drug development professionals, this scaffold acts as a superior bioisostere for indole and phenol[2]. Unlike indole, the 2H-indazole core possesses an unalkylated nitrogen (N1) that serves as a potent hydrogen bond acceptor, significantly improving binding affinity to target proteins—particularly within the hinge regions of kinases[2]. Furthermore, it exhibits higher lipophilicity and greater resistance to Phase I and II metabolic degradation compared to phenol[2].

Physicochemical Profiling of Key Derivatives

The bare 2,3-dimethyl-2H-indazole core is frequently functionalized to serve as an active pharmaceutical ingredient (API) intermediate. The most critical derivative is 2,3-dimethyl-2H-indazol-6-amine , a vital precursor in the synthesis of the FDA-approved oncology drug Pazopanib[3].

The following table summarizes the quantitative physicochemical data of two primary 2,3-dimethyl-2H-indazole derivatives used in drug discovery:

Property2,3-Dimethyl-2H-indazol-6-amine5-Bromo-4-fluoro-2,3-dimethyl-2H-indazole
PubChem CID 11542827[4]117798677[5]
Molecular Formula C9H11N3[4]C9H8BrFN2[5]
Molecular Weight 161.20 g/mol [4]243.08 g/mol [5]
XLogP3 (Lipophilicity) 1.3[4]2.8[5]
Topological Polar Surface Area 43.8 Ų[4]17.8 Ų[5]
Hydrogen Bond Donors 1[4]0[5]
Hydrogen Bond Acceptors 2[4]2[5]
Exact Mass 161.095 g/mol [4]241.985 g/mol [5]

Pharmacological Applications & Target Interactions

The 2,3-dimethyl-2H-indazole scaffold is deployed across multiple therapeutic areas due to its versatile binding profile:

  • Receptor Tyrosine Kinase (RTK) Inhibition: The scaffold is the structural anchor for Pazopanib, a multi-target inhibitor of VEGFR and PDGFR used to treat advanced renal cell carcinoma and soft tissue sarcoma[6]. The indazole nitrogen atoms form critical hydrogen bonds with the ATP-binding pocket of the kinase domain[2].

  • Prostanoid EP4 Receptor Antagonism: 2H-indazole-3-carboxamide derivatives have demonstrated single-nanomolar antagonistic activity against the EP4 receptor. By blocking the PGE2/EP4 signaling axis, these compounds reverse macrophage immunosuppression, offering a novel approach to colorectal cancer immunotherapy[7].

  • Antimicrobial & Antiprotozoal Activity: Hybridized 2H-indazole derivatives have shown potent in vitro growth inhibition against protozoa (Giardia intestinalis) and yeasts (Candida albicans), often outperforming reference drugs like metronidazole while simultaneously exhibiting anti-inflammatory COX-2 inhibition[8].

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR (Kinase Domain) Ligand->Receptor Binds Downstream Downstream Signaling (PI3K / AKT / MAPK) Receptor->Downstream Phosphorylation Inhibitor 2H-Indazole Inhibitor (e.g., Pazopanib) Inhibitor->Receptor Blocks ATP Binding Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Promotes

Caption: VEGFR signaling pathway inhibition by 2H-indazole derivatives.

Synthetic Methodologies & Experimental Protocols

The industrial synthesis of 2,3-dimethyl-2H-indazole derivatives requires strict control over regio-selectivity to prevent the formation of the 1H-isomer.

Protocol 1: Copper-Catalyzed Amination of 6-Bromo-2,3-dimethyl-2H-indazole

This workflow describes the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a highly specific intermediate[9].

  • Causality & Mechanism: The use of 5 mol% copper powder facilitates an Ullmann-type C-N cross-coupling. The copper catalyst lowers the activation energy required for the nucleophilic attack of methylamine on the sterically hindered brominated indazole ring[9].

  • Self-Validation: The protocol relies on a terminal crystallization step in diethyl ether. Because the target product has a distinct solubility profile compared to the unreacted starting materials and organocopper byproducts, successful crystallization inherently validates the purity of the yield[9].

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with 6-bromo-2,3-dimethyl-2H-indazole (1 eq.), methylamine (2 eq.), and copper powder (5 mol%)[9].

  • Solvation: Suspend the reagents in a precisely measured N,N-dimethylformamide (DMF)/water solvent mixture[9].

  • Catalysis: Stir the reaction mixture continuously at 100 °C until TLC or HPLC confirms the complete consumption of the starting material[9].

  • Filtration: Cool the mixture to room temperature and filter it through a Celite pad to quantitatively remove the copper powder[9].

  • Extraction: Dilute the filtrate with distilled water and extract the aqueous phase iteratively with dichloromethane (DCM)[9].

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield an oily residue[9].

  • Crystallization: Add diethyl ether to the residue and stir for 2 hours to induce the crystallization of pure N,2,3-trimethyl-2H-indazol-6-amine[9].

Analytical Validation Workflows

Because 2,3-dimethyl-2H-indazol-6-amine is utilized in the early-stage synthesis of Pazopanib hydrochloride, any residual unreacted compound acts as a genotoxic impurity[3]. Therefore, highly sensitive quantification is mandatory.

Protocol 2: LC-MS/MS Quantification
  • Causality & Mechanism: A Hypersil BDS C18 column is utilized because its base-deactivated silica minimizes secondary silanol interactions with the basic amine group of the indazole, preventing peak tailing[3]. The addition of 0.1% formic acid to the mobile phase ensures the complete protonation of the indazole nitrogen, maximizing ionization efficiency in the positive electrospray ionization (ESI) mode[3].

  • Self-Validation: The method is validated by its internal recovery metrics. A linear correlation coefficient of 0.999 and recovery rates between 98.8% and 101.3% across four different concentration levels mathematically prove the absence of matrix effects and validate the protocol's accuracy[3].

Step-by-Step Procedure:

  • Stationary Phase Setup: Install a Hypersil BDS C18 column (15 cm × 4.6 mm, 5.0 µm particle size) into the LC system[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in MS-grade water) and Mobile Phase B (100% MS-grade acetonitrile)[3].

  • Chromatographic Elution: Run the system in isocratic mode with a 45:55 (v/v) ratio of Phase A to Phase B at a constant flow rate of 1.0 mL/min[3].

  • Mass Spectrometry Detection: Route the eluent into a triple quadrupole mass spectrometer operating in positive ESI mode[3].

  • Quantification: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the indazole derivative. The system should achieve a Limit of Detection (LOD) of 3.7 ng/mL and a Limit of Quantification (LOQ) of 10.9 ng/mL[3].

LCMS_Workflow Sample Sample Prep (Pazopanib HCl) Chromatography LC Separation (Hypersil BDS C18) Sample->Chromatography Injection Ionization ESI Source (Positive Mode) Chromatography->Ionization Elution (Isocratic) MassSpec Triple Quadrupole MS (MRM Transitions) Ionization->MassSpec Ion Transfer Data Quantification (LOD: 3.7 ng/mL) MassSpec->Data Signal Processing

Caption: LC-MS/MS analytical workflow for 2,3-dimethyl-2H-indazole-6-amine.

References

  • 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC (NIH). Available at:[Link]

  • WO 2021/162647 A1 - Google Patents / Googleapis. Available at: [Link]

  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE - Rasayan Journal of Chemistry. Available at: [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC (NIH). Available at: [Link]

  • 5-bromo-4-fluoro-2,3-dimethyl-2H-indazole - PubChem (NIH). Available at:[Link]

  • A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase - World Scientific Publishing. Available at: [Link]

Sources

Exploratory

2,3-Dimethyl-2H-indazole: Physicochemical Profiling, Synthesis, and Applications in Kinase Inhibition

Executive Summary The 2H-indazole scaffold, particularly 2,3-dimethyl-2H-indazole and its functionalized derivatives, represents a privileged pharmacophore in modern drug discovery. Its unique electron distribution and h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-indazole scaffold, particularly 2,3-dimethyl-2H-indazole and its functionalized derivatives, represents a privileged pharmacophore in modern drug discovery. Its unique electron distribution and hydrogen-bonding capabilities make it an ideal structural motif for interacting with the ATP-binding pockets of receptor tyrosine kinases (RTKs). This technical whitepaper provides a comprehensive analysis of 2,3-dimethyl-2H-indazol-6-amine —the most industrially critical derivative used as a key intermediate in the synthesis of the anti-angiogenic drug Pazopanib (Votrient) 1. We detail its physicochemical properties, validated synthesis protocols, and mechanistic role in kinase inhibition.

Physicochemical Profiling

Understanding the physical and chemical properties of 2,3-dimethyl-2H-indazol-6-amine is crucial for optimizing reaction conditions and predicting its pharmacokinetic behavior. The dual methyl substitutions at the 2 and 3 positions increase the lipophilicity of the indazole core, which enhances membrane permeability while restricting the rotational degrees of freedom when bound to target proteins 2.

Quantitative Chemical Data

The following table summarizes the core quantitative metrics for 2,3-dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) 3.

PropertyValue
IUPAC Name 2,3-Dimethyl-2H-indazol-6-amine
CAS Number 444731-72-0
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Density 1.232 g/cm³
Boiling Point 366.91 °C at 760 mmHg
Flash Point 175.7 °C
Topological Polar Surface Area (TPSA) 43.8 Ų

Structural Significance in Kinase Inhibition (Mechanism of Action)

The 2,3-dimethyl-2H-indazole core is not merely a structural spacer; it actively participates in target engagement. In the context of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibition, the nitrogen atoms of the indazole ring serve as critical hydrogen bond acceptors/donors, anchoring the molecule within the hinge region of the kinase domain. The methyl groups project into hydrophobic sub-pockets, enhancing binding affinity and selectivity against off-target kinases.

SignalingPathway VEGF VEGF Ligand VEGFR VEGFR (Extracellular) VEGF->VEGFR TKD Tyrosine Kinase Domain (Intracellular) VEGFR->TKD Activation Signaling Downstream Signaling (Angiogenesis) TKD->Signaling ATP Binding & Phosphorylation Drug Indazole-core Inhibitor (e.g., Pazopanib) Drug->TKD Competitive Inhibition

Mechanism of action for indazole-core inhibitors blocking the VEGFR tyrosine kinase domain.

Self-Validating Synthesis Protocol: Copper-Catalyzed Amination

The industrial synthesis of Pazopanib relies heavily on the efficient amination of 6-bromo-2,3-dimethyl-2H-indazole to form N,2,3-trimethyl-2H-indazol-6-amine. The following protocol leverages an Ullmann-type cross-coupling 4.

Causality of Experimental Choices
  • Catalyst (Cu₂O): Chosen over palladium due to its lower cost and high efficacy for aryl bromide amination at industrial scales. Copper(I) stabilizes the oxidative addition intermediate.

  • Solvent (DMF): A polar aprotic solvent with a high boiling point (153 °C), DMF provides the necessary thermal stability for the 100 °C reaction while effectively solvating both the organic starting material and the inorganic catalyst.

  • Crystallization (Diethyl Ether): Utilized during workup because highly polar impurities and residual DMF remain in the aqueous/organic interface, while the product selectively crystallizes in the non-polar ether environment, creating a self-purifying system.

SynthesisWorkflow SM 6-Bromo-2,3-dimethyl-2H-indazole (Starting Material) Reagents Methylamine (2 eq.) Cu2O Catalyst (5 mol%) DMF, 100°C SM->Reagents Intermediate N,2,3-Trimethyl-2H-indazol-6-amine (Key Intermediate) Reagents->Intermediate Validation HPLC Validation (Purity > 98%) Intermediate->Validation Coupling 2,4-Dichloropyrimidine Base / Solvent Product Pazopanib Intermediate (N-(2-chloropyrimidin-4-yl)-...) Coupling->Product Validation->Coupling

Workflow for the synthesis of the 2,3-dimethyl-2H-indazole Pazopanib intermediate.

Step-by-Step Methodology
  • Preparation: Charge a dry, inert-gas-purged reaction flask with 1.0 equivalent of 6-bromo-2,3-dimethyl-2H-indazole.

  • Reagent Addition: Add 2.0 equivalents of methylamine (aqueous or methanolic solution) and 5 mol% of Cu₂O catalyst.

  • Solvation & Heating: Suspend the mixture in N,N-dimethylformamide (DMF). Heat the reaction mixture to 100 °C under continuous stirring.

  • In-Process Control (IPC): Monitor the reaction via HPLC or TLC every 2 hours. Self-Validation: The reaction is deemed complete when the peak corresponding to the starting aryl bromide falls below 1.0% relative area, ensuring maximum conversion before workup.

  • Quenching & Filtration: Cool the mixture to room temperature (20–25 °C). Filter the suspension through a Celite pad to remove the insoluble copper catalyst.

  • Extraction: Dilute the filtrate with deionized water and extract three times with dichloromethane (DCM). Causality: DCM effectively partitions the organic product from the aqueous DMF/methylamine mixture.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) to remove trace water. Concentrate in vacuo to yield an oily residue.

  • Crystallization: Triturate the oily residue with diethyl ether and stir for 2 hours. Filter the resulting precipitate to isolate pure N,2,3-trimethyl-2H-indazol-6-amine.

Safety, Storage, and Handling

As an aromatic amine derivative, 2,3-dimethyl-2H-indazol-6-amine carries specific hazard classifications. According to GHS standards, it is classified as Harmful if swallowed (H302), Causes skin irritation (H315), and Suspected of causing genetic defects (H341) 2.

  • Storage: Must be stored in a cool, dry, well-ventilated area within tightly sealed containers to prevent oxidative degradation of the amine functionality.

  • Handling: Standard PPE (nitrile gloves, safety goggles, and a well-calibrated fume hood) is mandatory to mitigate exposure risks during synthesis and purification.

References

  • World Scientific Publishing.A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase.
  • PubChem (NIH).2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - Properties and Safety.
  • ChemNet.2,3-Dimethyl-6-Amino-2H-Indazole Physical Data.
  • Google Patents.WO 2021/162647 A1 - Preparation of N,2,3-trimethyl-2H-indazol-6-amine.

Sources

Foundational

Unlocking the Pharmacological Potential of 2,3-Dimethyl-2H-indazole Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale The indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. While the 1H -indazole tautomer is t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. While the 1H -indazole tautomer is thermodynamically favored and forms the basis of drugs like bendazac and benzydamine, the 2H -indazole tautomer has historically been underexplored due to synthetic challenges[1]. However, recent advancements in regioselective synthesis have illuminated the unique pharmacological potential of 2H -indazoles.

Specifically, 2,3-dimethyl-2H-indazole and its derivatives (such as 2,3-dimethyl-2H-indazol-6-amine) offer a highly rigid, predictable 3D conformation[2]. By locking the nitrogen at the N2 position with a methyl group, tautomerization is prevented. This structural rigidity, combined with the electron-donating effects of the C3 and N2 methyl groups, creates an optimized electron density profile that enhances hydrogen bonding at the N1 position. This specific geometry allows these derivatives to deeply penetrate and bind to the hydrophobic hinge regions of target enzymes, making them highly potent candidates for oncology (tyrosine kinase inhibition) and dual antimicrobial/anti-inflammatory applications[3][4].

Pharmacological Landscapes

Oncology: Precision Tyrosine Kinase Inhibition

The 2,3-dimethyl-2H-indazole core is a critical pharmacophore in the development of targeted anti-cancer agents. For instance, 2,3-dimethyl-2H-indazol-6-amine serves as a vital intermediate in the synthesis of angiogenesis inhibitors like Pazopanib, which targets VEGFR and PDGFR[2]. Furthermore, patented N-(2,3-dimethyl-2H-indazole-6-yl) urea derivatives have demonstrated profound efficacy in regulating abnormal cell proliferation by acting as ATP-competitive inhibitors of receptor tyrosine kinases[4]. The steric bulk of the 2,3-dimethyl groups optimally fills the hydrophobic pocket adjacent to the ATP-binding site, preventing the phosphorylation cascades that drive tumor angiogenesis.

G Ligand VEGF / PDGF (Growth Factors) Receptor VEGFR / PDGFR (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Dimerizes Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation (Blocked) Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation (Blocked) Inhibitor 2,3-Dimethyl-2H-indazole Urea Derivatives Inhibitor->Receptor ATP-competitive inhibition Outcome Inhibition of Angiogenesis & Tumor Proliferation Downstream1->Outcome Downregulated Downstream2->Outcome Downregulated

Fig 1: Mechanism of VEGFR/PDGFR inhibition by 2,3-dimethyl-2H-indazole derivatives.

Dual Antimicrobial and Anti-Inflammatory Action

Infectious diseases frequently trigger severe inflammatory responses. Recognizing this, researchers have hybridized cyclic systems to create 2H -indazole derivatives that act as dual-action agents. Derivatives of the 2H -indazole scaffold have shown remarkable antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often outperforming the standard-of-care drug, metronidazole[3][5].

Simultaneously, these compounds exhibit potent in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). Molecular docking studies reveal that the 2H -indazole core adopts a binding mode nearly identical to the crystallographic reference of rofecoxib (a selective COX-2 inhibitor), nesting perfectly within the COX-2 active site[3].

Quantitative Pharmacological Efficacy

The table below synthesizes the comparative in vitro efficacy of selected 2H -indazole derivatives against standard clinical controls, highlighting the superior potency unlocked by this scaffold.

Compound / DerivativeTarget / PathogenAssay TypeIC₅₀ / MIC ValueClinical Reference (Control)Control Value
2,3-Diphenyl-2H-indazole (Analog 18) Giardia intestinalisIn vitro Growth Inhibition0.15 μM Metronidazole1.93 μM
2,3-Diphenyl-2H-indazole (Analog 18) Human COX-2Fluorometric Inhibition0.82 μM Rofecoxib0.65 μM
N-(2,3-dimethyl-2H-indazol-6-yl) urea VEGFR-2 KinaseTR-FRET12.4 nM Pazopanib10.0 nM
2,3-Dimethyl-2H-indazol-6-amine Candida albicansBroth Microdilution16.0 μg/mL Fluconazole8.0 μg/mL

(Data synthesized from structural activity relationship (SAR) profiling of 2H-indazole derivatives[3][4].)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of 2,3-dimethyl-2H-indazole derivatives. Every step is designed with built-in causality and self-validation mechanisms.

Protocol A: Ultrasound-Assisted Reductive Cyclization (Synthesis)

Causality: Traditional thermal Cadogan cyclization often yields a mixture of 1H and 2H tautomers due to thermodynamic equilibration. By utilizing high-intensity ultrasound, we induce acoustic cavitation. This localized extreme energy facilitates the rapid deoxygenation of the nitro group by triethyl phosphite to form a nitrene intermediate, kinetically trapping the molecule in the 2H -indazole configuration before thermodynamic rearrangement can occur[5].

  • Preparation: Dissolve 1.0 mmol of the substituted 2-nitrobenzaldimine precursor in 3.0 mL of triethyl phosphite (acting as both solvent and reducing agent) in a heavy-walled glass vial.

  • Sonication: Place the vial in an ultrasonic bath (40 kHz, 300 W) maintained at 60°C for 45 minutes.

  • Quenching & Extraction: Cool to room temperature, dilute with 15 mL of ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove residual phosphite byproducts.

  • Self-Validation (Critical Step): Isolate the product via flash chromatography and immediately perform 2D NOESY NMR. Validation Check: The presence of a strong cross-peak between the N2-methyl protons ( δ ~4.1 ppm) and the C3-methyl protons ( δ ~2.6 ppm) definitively confirms the 2H -isomer. If this cross-peak is absent, the batch has isomerized to the 1H -form and must be discarded.

Protocol B: TR-FRET VEGFR-2 Kinase Inhibition Assay

Causality: To accurately measure the ATP-competitive inhibition of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method eliminates auto-fluorescence interference from the indazole compounds themselves, ensuring the signal is strictly proportional to kinase activity.

  • Reagent Assembly: In a 384-well plate, combine 5 nM recombinant human VEGFR-2 kinase domain, 100 nM biotinylated poly-Glu-Tyr substrate, and the 2,3-dimethyl-2H-indazole derivative (serially diluted from 10 μM to 0.1 nM).

  • Reaction Initiation: Add 10 μM ATP to initiate phosphorylation. Incubate at 25°C for 60 minutes.

  • Detection: Halt the reaction by adding EDTA (to chelate Mg²⁺, stopping the kinase). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Validation Check: Calculate the Z'-factor using the positive control (Pazopanib) and negative control (DMSO vehicle). The assay is only valid if Z′≥0.6 , proving that the signal-to-noise ratio is sufficient to confidently identify true inhibitors.

Workflow Start Substituted 2-Nitrobenzaldimines Synthesis Ultrasound-Assisted Cadogan Cyclization (Triethyl phosphite) Start->Synthesis Validation1 2D NOESY NMR (Isomer Confirmation) Synthesis->Validation1 Reductive Cyclization Intermediate 2,3-Dimethyl-2H-indazole Scaffold Validation1->Intermediate Quality Control Derivatization Urea / Amine Derivatization Intermediate->Derivatization Validation2 TR-FRET & COX-2 In Vitro Assays Derivatization->Validation2 SAR Profiling

Fig 2: Self-validating synthetic and biological evaluation workflow for 2H-indazole derivatives.

References

  • Pérez-Villanueva, J., et al. "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 2017.[Link]

  • "CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof.
  • Hernández-García, E., et al. "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." Molecules, 2021.[Link]

  • Zhang, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018.[Link]

Sources

Exploratory

Introduction: The 2H-Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 2H-Indazole Derivatives The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in contemporary medicinal chemistry. It exists in two p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 2H-Indazole Derivatives

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in contemporary medicinal chemistry. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold has garnered significant attention for its presence in a multitude of biologically active compounds.[1] This guide will provide an in-depth exploration of the in vitro mechanisms of action of 2H-indazole derivatives, a class of molecules that has demonstrated significant therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases.[2] Although research into the specific compound 2,3-Dimethyl-2H-indazole is limited, the broader family of 2H-indazole derivatives offers a rich landscape of molecular interactions and cellular effects.

The versatility of the 2H-indazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the development of several FDA-approved drugs containing the indazole motif, underscoring its clinical significance.[3] This guide will delve into the key molecular targets and signaling pathways modulated by these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their in vitro pharmacology.

Key In Vitro Mechanisms of Action of 2H-Indazole Derivatives

The biological effects of 2H-indazole derivatives are diverse, stemming from their ability to interact with a range of molecular targets. Below, we explore some of the most well-characterized in vitro mechanisms of action.

Anti-inflammatory Effects via Cyclooxygenase-2 (COX-2) Inhibition

A significant number of 2H-indazole derivatives exhibit potent anti-inflammatory properties, which are often attributed to their inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4]

The Role of COX-2 in Inflammation: COX-2 is an inducible enzyme that is upregulated at sites of inflammation. It catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[5] PGE2, in turn, binds to its G-protein-coupled receptors (EP1-4), triggering downstream signaling cascades that promote inflammation, pain, and fever.[6]

Mechanism of Inhibition: Certain 2,3-diphenyl-2H-indazole derivatives have been shown to directly inhibit the enzymatic activity of human recombinant COX-2 in vitro.[7] Docking studies suggest that these compounds can bind to the active site of COX-2 in a manner similar to known selective COX-2 inhibitors like rofecoxib.[7] By blocking the production of PGE2, these 2H-indazole derivatives can effectively dampen the inflammatory response at a key regulatory node.

Signaling Pathway: COX-2 and PGE2-Mediated Inflammation

COX2_PGE2_Pathway cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (cAMP, Ca2+) EP_Receptors->Downstream_Signaling Inflammation Inflammation (Pain, Fever, Edema) Downstream_Signaling->Inflammation Indazole_Derivatives 2H-Indazole Derivatives Indazole_Derivatives->COX2

Caption: Inhibition of the COX-2 pathway by 2H-indazole derivatives.

Anticancer Activity through Kinase Inhibition

The 2H-indazole scaffold is a prominent feature in several kinase inhibitors developed for cancer therapy. These derivatives can target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Targeting Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial RTKs that regulate angiogenesis, the formation of new blood vessels.[1][8] Tumors rely on angiogenesis for growth and metastasis. Some 2H-indazole derivatives function as potent inhibitors of these receptors.[9] By binding to the ATP-binding site of the kinase domain, they prevent receptor autophosphorylation and the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to a reduction in endothelial cell proliferation and migration.[10]

Inhibition of Other Kinases: Beyond VEGFR and PDGFR, various 2H-indazole derivatives have been synthesized and screened against panels of kinases, demonstrating inhibitory activity against enzymes like SGK1, Tie2, and SRC.[11] This highlights the adaptability of the 2H-indazole scaffold for designing selective kinase inhibitors.

Signaling Pathway: VEGFR/PDGFR-Mediated Angiogenesis

Kinase_Inhibition_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Indazole_Derivatives 2H-Indazole Derivatives Indazole_Derivatives->VEGFR Indazole_Derivatives->PDGFR

Caption: Inhibition of VEGFR/PDGFR signaling by 2H-indazole derivatives.

Antiprotozoal Activity

Several studies have highlighted the potent in vitro activity of 2H-indazole derivatives against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[3][12][13] In many cases, these derivatives have shown greater potency than the standard-of-care drug, metronidazole.[12] The exact molecular mechanism of their antiprotozoal action is still under investigation, but it is a promising area for the development of new anti-infective agents. Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl ring of 2-phenyl-2H-indazole derivatives can significantly influence their antiprotozoal efficacy.[13]

Modulation of Prostanoid EP4 Receptor

The prostanoid EP4 receptor, a receptor for PGE2, is implicated in both inflammation and cancer progression.[9][14] Overexpression of the EP4 receptor is associated with increased cell proliferation, invasion, and metastasis in various cancers.[14] Recently, 2H-indazole-3-carboxamide derivatives have been identified as potent and selective antagonists of the EP4 receptor.[13] By blocking the binding of PGE2 to EP4, these compounds can inhibit downstream signaling pathways, such as the cAMP/PKA and PI3K/Akt pathways, thereby reducing tumor cell growth and invasion.[14]

Experimental Protocols for In Vitro Evaluation

The following protocols are foundational for characterizing the in vitro mechanisms of action of 2H-indazole derivatives.

Experimental Workflow: A General Approach

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_sar Lead Optimization Synthesis Synthesis of 2H-Indazole Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Primary_Screen Primary Target-Based Assay (e.g., Kinase, COX) Cytotoxicity->Primary_Screen Secondary_Screen Secondary/Confirmatory Assays Primary_Screen->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2,3-Dimethyl-2H-indazole

Abstract This document provides a comprehensive guide for the synthesis of 2,3-Dimethyl-2H-indazole, a significant heterocyclic scaffold in medicinal chemistry. The protocol details a robust and regioselective N-methylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Dimethyl-2H-indazole, a significant heterocyclic scaffold in medicinal chemistry. The protocol details a robust and regioselective N-methylation strategy starting from the commercially available precursor, 3-methyl-1H-indazole. We employ dimethyl carbonate (DMC) as an environmentally benign methylating agent, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to achieve the desired N2-alkylation. This application note offers a step-by-step experimental procedure, mechanistic insights, characterization data, and essential safety precautions, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Background

Indazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities. The specific regioisomer, 2,3-Dimethyl-2H-indazole, and its functionalized analogues are key intermediates in the synthesis of prominent therapeutic agents. For instance, the 6-amino derivative is a crucial building block for Pazopanib, an oral angiogenesis inhibitor used in cancer therapy[1][2].

The core challenge in the synthesis of N-alkylated indazoles lies in controlling the regioselectivity. The 1H-indazole system possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation reactions can yield a mixture of both N1 and N2 isomers. The reaction conditions—including the choice of solvent, base, and alkylating agent—play a pivotal role in directing the outcome[1][3]. This protocol focuses on a method optimized for the preferential synthesis of the thermodynamically favored 2,3-dimethyl-2H-indazole isomer using dimethyl carbonate (DMC). DMC is a non-toxic, green methylating reagent that offers a safer alternative to hazardous traditional agents like methyl iodide or dimethyl sulfate[4][5]. The mechanism involves a nucleophilic catalyst, DABCO, which activates the DMC for efficient methylation[5].

Safety and Hazard Information

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,3-Dimethyl-2H-indazole: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2)[6][7].

  • 3-Methyl-1H-indazole (Starting Material): Handle with care as with all chemical reagents.

  • Dimethyl Carbonate (DMC): Flammable liquid and vapor. Keep away from heat and open flames.

  • N,N-Dimethylformamide (DMF): A common laboratory solvent that is a suspected teratogen. Avoid inhalation and skin contact.

  • Triethylenediamine (DABCO): May cause eye, skin, and respiratory tract irritation.

Refer to the Safety Data Sheets (SDS) for each specific chemical before commencing any work[6][8][9]. An emergency eyewash station and safety shower should be readily accessible[8].

Materials and Equipment

Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityPurity
3-Methyl-1H-indazole698-17-9132.165.00 g (37.8 mmol)>98%
Dimethyl Carbonate (DMC)616-38-690.084.10 g (45.4 mmol)>99%
Triethylenediamine (DABCO)280-57-9112.174.24 g (37.8 mmol)>99%
N,N-Dimethylformamide (DMF)68-12-273.0970 mLAnhydrous
Deionized Water7732-18-518.02~100 mL-
Ethyl Acetate141-78-688.11As needed for TLCACS Grade
Hexane110-54-386.18As needed for TLCACS Grade
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Dropping funnel

  • Thermometer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • NMR Spectrometer

  • Mass Spectrometer

Synthetic Workflow and Mechanism

The synthesis proceeds via a direct N-methylation of the indazole ring. The workflow is designed for simplicity and efficiency, culminating in a straightforward precipitation and isolation of the final product.

G cluster_prep Reaction Setup cluster_reaction Methylation Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reagents Dissolve 3-Methyl-1H-indazole and DABCO in DMF stir Stir at Room Temperature (15 min) reagents->stir add_dmc Slow Dropwise Addition of Dimethyl Carbonate (DMC) stir->add_dmc reflux Heat to Reflux (~153°C for DMF) Stir for 6 hours add_dmc->reflux cool Cool to Room Temperature reflux->cool precipitate Add Water (100 mL) Stir for 15 min cool->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate dry Dry Product in Vacuo filtrate->dry characterize Characterize Product (NMR, MS, m.p.) dry->characterize

Caption: Experimental workflow for the synthesis of 2,3-Dimethyl-2H-indazole.

The reaction is catalyzed by DABCO, which acts as a nucleophile to activate dimethyl carbonate, forming a cationic carbamate intermediate. This complex is a more potent methylating agent than DMC itself, facilitating the transfer of a methyl group to the indazole nitrogen[5]. While both N1 and N2 positions can be methylated, heating for an extended period generally favors the formation of the more thermodynamically stable N2-methylated product[1].

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of substituted indazoles[1][10].

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-methyl-1H-indazole (5.00 g, 37.8 mmol) and triethylenediamine (DABCO) (4.24 g, 37.8 mmol).

  • Dissolution: Add 70 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for approximately 15 minutes until all solids are dissolved.

  • Reagent Addition: Slowly add dimethyl carbonate (4.10 g, 45.4 mmol) dropwise to the reaction mixture over 10-15 minutes using the dropping funnel.

  • Reaction: Heat the reaction system to reflux (the boiling point of DMF is ~153 °C). Maintain continuous stirring at this temperature for 6 hours. Monitor the reaction progress periodically by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. Stir the resulting suspension vigorously for 15 minutes. A solid precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water (2 x 20 mL) to remove any residual DMF and salts.

  • Drying: Dry the collected solid product under vacuum to a constant weight. The expected product, 2,3-Dimethyl-2H-indazole, should be obtained as a solid.

Characterization and Expected Results

The identity and purity of the synthesized 2,3-Dimethyl-2H-indazole should be confirmed using standard analytical techniques.

  • Appearance: A light-colored solid.

  • Yield: While yields can vary, similar reactions on substituted indazoles report high yields, often in the range of 80-95%[10].

  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum is the most definitive method to confirm the N2-methylation. The chemical shifts will be similar to those reported for the 2,3-dimethyl-6-nitro-2H-indazole, with adjustments for the absence of the nitro group.

    • Expected 1H NMR (CDCl₃, 400 MHz) δ (ppm):

      • ~7.6-7.0 (m, 4H, Ar-H)

      • ~4.1 (s, 3H, N-CH₃) - Characteristic singlet for the N2-methyl group.

      • ~2.6 (s, 3H, C-CH₃) - Characteristic singlet for the C3-methyl group.

    • Note: The precise shifts should be compared against a reference spectrum if available or confirmed with 2D NMR techniques. The 1H NMR data for the closely related 2,3-dimethyl-6-nitro-2H-indazole shows the N-CH₃ singlet at 4.14 ppm and the C-CH₃ singlet at 2.67 ppm (in DMSO-d6)[4][10].

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to [M+H]⁺.

    • Calculated for C₉H₁₀N₂: 146.08

    • Expected [M+H]⁺: 147.09

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2,3-Dimethyl-2H-indazole. By utilizing the green methylating agent dimethyl carbonate and a DABCO catalyst, this method offers a safe and efficient route to a valuable chemical intermediate. The procedure is scalable and provides the desired N2-regioisomer in good yield, making it highly suitable for applications in medicinal chemistry and organic synthesis research.

References

  • NextSDS. (n.d.). 2,3-dimethyl-2H-indazole-6-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • Google Patents. (2015). CN103739550B - 2,3-dimethyl-6-urea-2H-indazole compounds and its preparation method and application.
  • Royal Society of Chemistry. (2013). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2011). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Application

Regioselective N-Methylation of 3-Methylindazole: A Comprehensive Guide to N1 and N2 Functionalization

Executive Summary The indazole core, particularly 3-methylindazole, is a highly privileged heterocyclic scaffold in modern drug discovery, serving as a critical building block for targeted therapeutics such as the anti-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole core, particularly 3-methylindazole, is a highly privileged heterocyclic scaffold in modern drug discovery, serving as a critical building block for targeted therapeutics such as the anti-cancer kinase inhibitor Pazopanib[1]. A persistent challenge in indazole chemistry is the regioselective functionalization of the nitrogen atoms. Because the indazole ring exists as a tautomeric mixture, standard alkylation conditions often yield an intractable mixture of N1-methyl and N2-methyl isomers. Alkylation at the N1 position is frequently employed to install a "solubility tail" that prevents metabolic glucuronidation and improves cell permeability[2]. Conversely, N2-alkylation fundamentally alters the hydrogen-bonding network and dipole moment, which can dramatically shift the binding mode of the molecule within a kinase hinge region.

This application note details the mechanistic causality behind regioselective control and provides self-validating protocols for achieving absolute N1 or N2 selectivity.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

Achieving absolute regiocontrol requires manipulating the reaction environment to favor either the thermodynamic or kinetic pathway.

Thermodynamic Control (N1-Major): The 1H-indazole tautomer is thermodynamically more stable than the 2H-isomer. When 3-methylindazole is deprotonated by a strong base, it forms an ambient indazolyl anion. Alkylation of this anion at the N1 position restores the highly stable benzenoid aromatic system. The choice of base is critical: using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is highly recommended. The large ionic radius of the cesium cation creates a "loose" ion pair that minimizes steric shielding at the N1 position, thereby enhancing its nucleophilicity and driving the reaction toward the N1-isomer under thermodynamic control[2].

Kinetic Control (N2-Major): To access the N2-isomer, the reaction must bypass the stable indazolyl anion. Direct methylation of the neutral indazole occurs preferentially at the N2 position because this pyridine-like nitrogen is kinetically more accessible and possesses a more localized lone pair than the pyrrole-like N1 nitrogen. To avoid the N1/N2 mixtures typically seen with methyl iodide and base, protocols utilizing hard electrophiles like Meerwein's salt (trimethyloxonium tetrafluoroborate) are employed[3]. Alternatively, using dimethyl carbonate (DMC) with DABCO acts via a specialized kinetic pathway to selectively yield the 2H-indazole isomer[1]. Furthermore, recent advancements in biocatalysis utilizing engineered methyltransferases have demonstrated the ability to generate the thermodynamically less-stable 2-methyl indazole products with >99% regioselectivity[4].

Mechanism SM 3-Methyl-1H-indazole (Tautomeric Mixture) Cond1 Thermodynamic Control Base (Cs2CO3) / DMF SM->Cond1 Cond2 Kinetic Control Neutral/Acidic (Me3O+ BF4-) SM->Cond2 Int1 Indazolyl Anion (Delocalized) Cond1->Int1 Int2 Neutral Indazole (N2 Lone Pair Active) Cond2->Int2 Prod1 1,3-Dimethyl-1H-indazole (Major N1-Isomer) Int1->Prod1 MeI Prod2 2,3-Dimethyl-2H-indazole (Major N2-Isomer) Int2->Prod2 Direct Methylation

Divergent mechanistic pathways for N1 vs N2 methylation of 3-methylindazole.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the chosen reagent system.

MethodReagentsSolventPrimary MechanismMajor RegioisomerTypical YieldRegioselectivity (N1:N2)
A Cs₂CO₃, MeIDMFThermodynamicN185–95%> 95:5
B NaH, MeITHFThermodynamicN180–90%90:10
C Me₃O⁺ BF₄⁻DCMKineticN275–85%< 5:95
D DMC, DABCODMFKineticN280–88%< 10:90
E Biocatalytic (MTases)BufferEnzymaticN2Up to 99%< 1:99
Experimental Methodologies
Protocol A: Regioselective N1-Methylation (Thermodynamic Control)

Objective: Synthesize 1,3-dimethyl-1H-indazole with >95% regioselectivity.

  • Setup: Charge a flame-dried round-bottom flask with 3-methylindazole (1.0 eq) and anhydrous DMF (0.2 M). Causality: Anhydrous DMF is used because polar aprotic solvents stabilize the transition state of the Sₙ2 reaction without hydrogen-bonding to the nucleophile.

  • Activation: Add Cs₂CO₃ (2.0 eq) to the solution and stir at room temperature for 30 minutes. Causality: Cesium carbonate is selected over potassium carbonate because the larger ionic radius of Cs⁺ provides a looser ion pair, increasing the nucleophilicity of the N1 position[2].

  • Methylation: Cool the mixture to 0 °C using an ice bath. Add Methyl Iodide (MeI) (1.2 eq) dropwise. Causality: The alkylation is exothermic; low temperatures prevent over-alkylation and minimize the formation of the kinetic N2-isomer.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench & Isolation: Quench the reaction with cold water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective N2-Methylation (Kinetic Control)

Objective: Synthesize 2,3-dimethyl-2H-indazole avoiding N1/N2 mixtures.

  • Setup: Dissolve 3-methylindazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Causality: DCM is chosen as the solvent because Meerwein's salt is highly moisture-sensitive and will aggressively react with polar protic/aprotic solvents like DMF or alcohols.

  • Methylation: Cool to 0 °C. Add Trimethyloxonium tetrafluoroborate (Meerwein's salt) (1.1 eq) in one rapid portion. Causality: Meerwein's salt is a hard, highly reactive alkylating agent that immediately attacks the kinetically more accessible and nucleophilic N2 lone pair of the neutral indazole[3].

  • Reaction: Stir the suspension at room temperature for 12 hours. The reaction will become homogeneous as the indazolium salt forms.

  • Quench & Isolation: Carefully quench with saturated aqueous NaHCO₃. Causality: The basic buffer neutralizes the tetrafluoroboric acid byproduct and deprotonates the intermediate indazolium salt to yield the neutral 2H-indazole. Extract with DCM, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Setup Anhydrous Solvent Step2 2. Activation Base or Electrophile Step1->Step2 Step3 3. Reaction Temp Control (0°C to RT) Step2->Step3 Step4 4. Quench Buffer/ Water Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Standardized experimental workflow for the regioselective N-methylation and isolation.

Self-Validation & Quality Control

To ensure the protocol acts as a self-validating system, perform the following analytical checks immediately post-isolation:

  • TLC Monitoring: Using a Hexanes/EtOAc (3:1) eluent system, the N1-isomer will consistently run higher (less polar) than the N2-isomer.

  • ¹H-NMR Verification: The N-CH₃ protons serve as a definitive diagnostic tool. For the N1-isomer, the methyl group typically resonates upfield (~3.9–4.0 ppm). For the N2-isomer, the methyl group is shifted further downfield (~4.1–4.2 ppm) due to the differing anisotropic effects of the aromatic ring currents.

References[4] Selective Biocatalytic N-Methylation of Unsaturated Heterocycles | nih.gov |Verify Source[1] Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis | Benchchem | Verify Source[3] 5-Iodo-2,3-dimethyl-2H-indazole | Benchchem | Verify Source[2] Methyl 6-Iodo-1H-indazole-3-carboxylate | Benchchem | Verify Source

Sources

Method

1H and 13C NMR spectroscopy characterization of 2,3-Dimethyl-2H-indazole

Application Note: 1H and 13C NMR Spectroscopy Characterization of 2,3-Dimethyl-2H-indazole Scaffolds Introduction The 2,3-dimethyl-2H-indazole moiety is a privileged bicyclic heteroaromatic pharmacophore frequently utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopy Characterization of 2,3-Dimethyl-2H-indazole Scaffolds

Introduction

The 2,3-dimethyl-2H-indazole moiety is a privileged bicyclic heteroaromatic pharmacophore frequently utilized in the rational design of targeted therapeutics. It serves as a critical structural core in numerous kinase inhibitors, most notably in the synthesis of Pazopanib (a VEGFR/PDGFR inhibitor) and Fadraciclib (a CDK inhibitor)[1]. Accurate structural elucidation of this scaffold is essential during drug development to ensure isomeric purity (distinguishing 1H- from 2H-indazoles) and to validate downstream functionalization. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this atomic-level characterization[2]. This application note provides a comprehensive, causality-driven protocol for the 1H and 13C NMR characterization of small molecules containing the 2,3-dimethyl-2H-indazole core.

Causality in Experimental Design

A robust NMR protocol requires understanding the physical causality behind parameter selection. As an application scientist, you must move beyond default settings to optimize for the specific electronic environment of the indazole system:

  • Solvent Selection (DMSO-d6 vs. CDCl3): While CDCl3 is standard for non-polar organics, DMSO-d6 is preferred for indazole derivatives. The high dielectric constant of DMSO effectively disrupts intermolecular hydrogen bonding and dipole-dipole interactions common in functionalized indazoles (e.g., 6-amino derivatives). This prevents transient aggregation and yields much sharper spectral lineshapes[3].

  • Concentration Dynamics: The additivity principle of NMR dictates that signal intensity is directly proportional to the number of excited nuclei[4]. For a small molecule (<1000 Da), 5–25 mg is optimal for 1H NMR. Exceeding this concentration increases sample viscosity, which degrades magnetic field homogeneity and artificially broadens the 1H lineshape. Conversely, 13C NMR requires 50–100 mg due to the exceptionally low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus[3].

  • Relaxation Delays (D1): A D1 of 1.0 second is sufficient for proton relaxation. However, quaternary carbons in the indazole core (specifically C3a and C7a) lack attached protons to facilitate efficient dipole-dipole relaxation, resulting in long longitudinal relaxation times (T1). A D1 of 2.0–3.0 seconds is mandatory for 13C acquisition to prevent the severe attenuation of these critical structural signals[4].

Step-by-Step Sample Preparation Protocol

This protocol is designed as a self-validating system to ensure maximum spectral resolution and reproducibility.

  • Sample Weighing: Accurately weigh 15 mg (for 1H) or 75 mg (for 13C) of the 2,3-dimethyl-2H-indazole derivative into a clean 2 mL glass secondary vial[3].

  • Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Homogenization & Self-Validation: Vortex the vial for 30–60 seconds. Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any undissolved particulates will create magnetic susceptibility gradients, making it impossible to properly shim the sample[3].

  • Filtration: If any microscopic particulates are visible, pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube[3].

  • Volume Verification: Ensure the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm. Validation Check: This specific height ensures the sample perfectly fills the active volume of the probe's radiofrequency (RF) coil without wasting material or causing vortexing during sample spinning[3].

NMR Acquisition Parameters

The following quantitative parameters are optimized for a standard 400 MHz or 600 MHz NMR spectrometer equipped with a room-temperature or cryoprobe.

Parameter1H NMR13C NMRScientific Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Proton decoupled)A 30° pulse allows for faster T1 recovery compared to a 90° pulse, enabling faster scanning.
Number of Scans (NS) 16 - 32512 - 102413C requires exponentially higher NS to overcome low natural isotopic abundance.
Relaxation Delay (D1) 1.0 s2.0 - 3.0 sLonger D1 for 13C ensures quaternary carbons fully relax before the next pulse[4].
Spectral Width (SW) 20 ppm250 ppmCovers the full chemical shift range for respective nuclei without signal aliasing.
Acquisition Time (AQ) ~3.0 s~1.0 sBalances high digital resolution with total experiment time.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature; prevents solvent freezing (DMSO mp = 19°C).

Data Processing and Spectral Interpretation

Structural assignment of the 2,3-dimethyl-2H-indazole core relies on understanding the electronic environment of the molecule. Chemical shift perturbation is a highly sensitive measurement for probing these atomic environments[5]. The shifts are heavily influenced by inductive effects from the nitrogen atoms and the magnetic anisotropy of the aromatic system.

Empirical Chemical Shift Data (in DMSO-d6):

PositionNucleusExpected Shift (δ, ppm)MultiplicityStructural Causality
N-CH3 (Pos 2) 1H4.00 - 4.10Singlet (3H)Strongly deshielded by the directly attached, electronegative N2 atom[6].
C-CH3 (Pos 3) 1H2.55 - 2.65Singlet (3H)Deshielded by the aromatic ring current, but less than N-CH3 as it is attached to carbon[6].
Aromatic Core 1H7.00 - 8.00Multiplets (4H)Highly deshielded due to the magnetic anisotropy of the delocalized π-electron system[1].
N-CH3 (Pos 2) 13C40.0 - 45.0SingletInductive electron withdrawal by nitrogen.
C-CH3 (Pos 3) 13C10.0 - 15.0SingletTypical allylic/heteroaromatic methyl carbon shift.

Workflow and Logical Relationships

NMR_Workflow A 1. Sample Preparation (15-75 mg in DMSO-d6) B 2. Shimming & Tuning (Optimize Field Homogeneity) A->B C 3A. 1H NMR Acquisition (NS=16, D1=1s) B->C D 3B. 13C NMR Acquisition (NS=512, D1=2s) B->D E 4. Fourier Transform & Phase Correction C->E D->E F 5. Spectral Integration & Multiplet Analysis E->F

Fig 1: Step-by-step workflow for the NMR acquisition of 2,3-dimethyl-2H-indazole.

Signal_Logic N_CH3 N-CH3 Group (Pos 2) Deshielded by Nitrogen Shift1 1H: δ ~4.04 ppm 13C: δ ~40 ppm N_CH3->Shift1 Inductive Effect C_CH3 C-CH3 Group (Pos 3) Allylic/Aromatic Context Shift2 1H: δ ~2.61 ppm 13C: δ ~15 ppm C_CH3->Shift2 Ring Current Aromatic Aromatic Core (Pos 4-7) Anisotropic Deshielding Shift3 1H: δ 7.0-8.0 ppm 13C: δ 110-140 ppm Aromatic->Shift3 Magnetic Anisotropy

Fig 2: Causality between the indazole molecular structure and observed NMR chemical shifts.

Sources

Application

The Strategic Synthesis of 2H-Indazoles: A Guide to Directed C-H Activation Methodologies

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments. Its prevalence in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments. Its prevalence in drug discovery underscores the continuous need for efficient and versatile synthetic routes to access structurally diverse 2H-indazole derivatives. Traditional synthetic methods often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of isomeric mixtures. In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy to construct these valuable heterocycles with high precision and efficiency.

This technical guide provides an in-depth exploration of the preparation of 2H-indazoles via directed C-H activation, with a focus on rhodium- and palladium-catalyzed methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the scope and limitations of each approach, offering researchers and drug development professionals a comprehensive resource for the synthesis of this important heterocyclic system.

Rhodium(III)-Catalyzed [4+1] Annulation of Azobenzenes and Aldehydes: A Convergent Approach

A significant breakthrough in the synthesis of 2H-indazoles was the development of a rhodium(III)-catalyzed C-H bond functionalization and cyclative capture strategy. This method utilizes the azo moiety of readily available azobenzenes as a directing group to achieve ortho-C-H activation, followed by a [4+1] annulation with aldehydes to construct the 2H-indazole core in a single step.

Mechanistic Insights

The catalytic cycle, as proposed by Ellman and coworkers, commences with the formation of a cationic Rh(III) active catalyst. The azo group of the azobenzene substrate then directs the ortho-C-H activation to form a five-membered rhodacycle intermediate. This intermediate subsequently undergoes reversible addition to the aldehyde coupling partner to generate a rhodium alkoxide. Intramolecular nucleophilic attack of the second nitrogen atom of the azo group, followed by aromatization, furnishes the desired 2H-indazole product and regenerates the active rhodium catalyst.

Rhodium-Catalyzed 2H-Indazole Synthesis cluster_0 Catalytic Cycle Start [Cp*Rh(OAc)2] Rhodacycle Five-membered Rhodacycle Intermediate Start->Rhodacycle C-H Activation Azobenzene Azobenzene (Directing Group) Azobenzene->Rhodacycle Aldehyde Aldehyde (Coupling Partner) Alkoxide Rhodium Alkoxide Intermediate Aldehyde->Alkoxide Indazole 2H-Indazole Product Indazole->Start Catalyst Regeneration Rhodacycle->Alkoxide Addition to Aldehyde Cyclization Intramolecular Cyclization Alkoxide->Cyclization Cyclization->Indazole Aromatization caption Figure 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed 2H-Indazole Synthesis. Palladium-Catalyzed Two-Step Synthesis Start Azobenzene + Aldehyde Step1 Step 1: Pd-Catalyzed C-H Acylation Start->Step1 Intermediate Acylated Azobenzene Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 End 2H-Indazole Step2->End caption Figure 2: Workflow for the Two-Step Synthesis of 2H-Indazoles.

Method

Advanced Synthesis and Medicinal Chemistry Applications of 2,3-Dimethyl-2H-indazole Derivatives

Application Note & Protocol Guide Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Executive Summary The indazole nucleus is a privileged scaffold in modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, exhibiting profound versatility in targeted therapeutics ranging from anti-inflammatory agents to advanced kinase inhibitors[1]. While the 1H-indazole tautomer is thermodynamically favored, the 2H-indazole isomer—specifically the 2,3-dimethyl-2H-indazole derivative—has emerged as a critical pharmacophoric anchor. This specific moiety is the structural cornerstone of the FDA-approved angiogenesis inhibitor Pazopanib and is increasingly utilized in the design of next-generation dual-target inhibitors (e.g., VEGFR/PARP inhibitors)[2].

This guide provides a comprehensive, mechanistically grounded overview of the synthesis, regioselective functionalization, and biological application of 2,3-dimethyl-2H-indazole derivatives.

Mechanistic Principles of 2H-Indazole Assembly

The fundamental challenge in indazole chemistry is the thermodynamic preference for the 1H-tautomer. Selective functionalization at the N2 position requires kinetic control or specific catalytic direction[1].

When synthesizing the 2,3-dimethyl-2H-indazole core from 3-methyl-6-nitro-1H-indazole, direct methylation using standard alkyl halides (e.g., methyl iodide) often yields a mixture of N1 and N2 alkylated products, requiring tedious chromatographic separation[3]. To enforce regiochemical fidelity, highly reactive methylating agents like trimethyloxonium tetrafluoroborate (Meerwein's salt) or specific base/solvent combinations (e.g., Cs₂CO₃ in DMF) are employed to kinetically trap the N2-methylated isomer[2]. Alternatively, modern process chemistry bypasses this thermodynamic sink by utilizing Cu-catalyzed cross-coupling of pre-formed 6-halo-2,3-dimethyl-2H-indazoles[4].

SyntheticWorkflow SM 3-Methyl-6-nitro-1H-indazole Step1 N2-Methylation (Trimethyloxonium tetrafluoroborate) SM->Step1 Int1 2,3-Dimethyl-6-nitro-2H-indazole Step1->Int1 Step2 Nitro Reduction (SnCl2, HCl, 0°C) Int1->Step2 KeyScaffold 2,3-Dimethyl-2H-indazol-6-amine Step2->KeyScaffold Step3 SNAr Coupling (2,4-Dichloropyrimidine) KeyScaffold->Step3 API Pazopanib / VEGFR Inhibitors Step3->API

Synthetic workflow for 2,3-dimethyl-2H-indazole derivatives in kinase inhibitor design.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Objective: To reduce the nitro group of 2,3-dimethyl-6-nitro-2H-indazole without cleaving the sensitive N-N bond of the indazole core. Mechanistic Rationale: Catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of reductive cleavage of the indazole N-N bond. Stannous chloride (SnCl₂) in concentrated HCl provides a mild, single-electron transfer reduction pathway that is highly chemoselective for the nitro group[5].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.13 g of 2,3-dimethyl-6-nitro-2H-indazole in 12 mL of 2-methoxyethyl ether.

  • Temperature Control: Submerge the flask in an ice bath and allow the solution to cool to strictly 0°C. Causality: Maintaining 0°C prevents exothermic runaway and suppresses the formation of dimeric azo-impurities.

  • Reagent Addition: Prepare a solution of 4.48 g of anhydrous SnCl₂ in 8.9 mL of concentrated HCl. Add this acidic stannous solution dropwise to the reaction flask over a period of 5 minutes under vigorous magnetic stirring[5].

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for exactly 30 minutes.

  • Product Isolation: Add approximately 40 mL of cold diethyl ether to the reaction mixture. Causality: The addition of the anti-solvent (diethyl ether) drastically reduces the solubility of the highly polar hydrochloride salt, inducing rapid precipitation and protecting the newly formed amine from oxidative degradation.

  • Filtration: Separate the resulting yellow precipitate via vacuum filtration. Wash the filter cake with an additional 15 mL of diethyl ether.

  • Validation: Dry the solid under vacuum to afford 2,3-dimethyl-6-amino-2H-indazole hydrochloride (Yield: ~1.1 g, 95%). Confirm identity via ¹H NMR (DMSO-d6): δ 7.77 (d, J=8.9Hz, 1H), 7.18 (s, 1H), 7.88 (m, 1H), 4.04 (s, 3H), 2.61 (s, 3H)[5].

Protocol B: Regioselective S_NAr Coupling with 2,4-Dichloropyrimidine

Objective: To couple the indazol-6-amine core with a pyrimidine scaffold, a critical step in synthesizing VEGFR inhibitors[3]. Mechanistic Rationale: 2,4-Dichloropyrimidine possesses two electrophilic sites. The C4 position is significantly more electron-deficient than the C2 position due to the para-directing inductive effects of the ring nitrogens. Operating under mild basic conditions ensures the indazole amine selectively attacks the C4 position via Nucleophilic Aromatic Substitution (S_NAr)[3][4].

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq.) and 2,4-dichloropyrimidine (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF)[4].

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq.). Causality: NaHCO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without being basic enough to trigger unwanted hydrolysis of the remaining C2-chloride.

  • Heating: Heat the reaction mixture to 85°C and stir until TLC or LC-MS indicates complete consumption of the starting amine (typically 4-6 hours).

  • Crystallization: Cool the mixture to room temperature and slowly add deionized water. Stir for 3 hours to allow complete crystallization of the product[4].

  • Isolation: Collect the off-white/beige crystals by filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry in vacuo (Yield: ~97%, Purity: >98.5%)[4].

Quantitative Process Evaluation

The commercial viability of 2,3-dimethyl-2H-indazole derivatives relies heavily on the efficiency of the synthetic route. The table below summarizes the quantitative metrics of various literature routes used to generate the key intermediate N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

Synthetic StrategyKey Starting MaterialCritical Reagents & ConditionsOverall YieldPurityRef
Classical Reduction & S_NAr 3-Methyl-6-nitro-1H-indazole1. Me₃O⁺ BF₄⁻ 2. SnCl₂, HCl, 0°C~31%>98.0%[3][4]
Cu-Catalyzed Amination 6-Bromo-2,3-dimethyl-2H-indazoleMeNH₂, Cu₂O (5 mol%), DMF, 100°C97%98.5%[4]
Direct Base Methylation 6-Chloro-2,3-dimethyl-2H-indazoleMeI, NaH (60% in THF), DMF72%~95.0%[3]

Insight: While the classical reduction route is highly reliable for bench-scale synthesis, the Cu-catalyzed amination of 6-bromo-2,3-dimethyl-2H-indazole offers vastly superior atom economy and overall yield for process-scale manufacturing[4].

Pharmacological Application: Dual VEGFR/PARP Inhibition

Beyond its established role in Pazopanib, the 2,3-dimethyl-2H-indazole scaffold is currently being leveraged to design novel dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Poly(ADP-ribose) polymerase (PARP) for the treatment of BRCA wild-type breast cancers[2].

Structure-Activity Relationship (SAR) studies and Molecular Dynamics (MD) simulations demonstrate that the 2,3-dimethyl-2H-indazole ring acts as a critical hydrophobic anchor. It fits precisely into the ATP-binding pocket of the VEGFR2 kinase domain. Attempts to replace this 2H-indazole core with other aromatic rings or piperazine derivatives result in a drastic loss of VEGFR2 suppression and anti-proliferative efficacy, underscoring its indispensable role in the molecule's bioactivity[2].

BioPathway Drug 2,3-Dimethyl-2H-indazole Core VEGFR2 VEGFR2 Kinase Domain Drug->VEGFR2 ATP-competitive binding PARP PARP1 Enzyme Drug->PARP Catalytic domain binding Angio Inhibition of Angiogenesis VEGFR2->Angio Blocks tumor blood supply Apop Synthetic Lethality / Apoptosis PARP->Apop Prevents DNA repair

Dual-targeting pharmacological mechanism of 2,3-dimethyl-2H-indazole derivatives.

References

  • MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Molecules. Available at:[Link]

  • World Scientific. "A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor". Journal of Molecular and Engineering Materials. Available at:[Link]

  • ACS Publications. "Discovery, Synthesis, and Evaluation of Novel Dual Inhibitors of a Vascular Endothelial Growth Factor Receptor and Poly(ADP-Ribose) Polymerase for BRCA Wild-Type Breast Cancer Therapy". Journal of Medicinal Chemistry. Available at:[Link]

  • Google Patents. "WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride". WIPO (PCT).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,3-Dimethyl-2H-indazole Mixtures

Welcome to the Regioisomeric Separation Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with isolating 2,3-dimethyl-2H-indazole from its 1H-iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Regioisomeric Separation Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with isolating 2,3-dimethyl-2H-indazole from its 1H-isomer counterpart. Because alkylation of the indazole scaffold yields a mixture of N-1 and N-2 isomers with nearly identical molecular weights and polarities, standard purification often leads to frustrating co-elution.

This guide synthesizes field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure you achieve the regioisomeric purity required for your specific downstream applications.

Regioisomeric Separation Workflow

G Start Crude Mixture (1H & 2H Isomers) Q1 Scale of Purification? Start->Q1 ScaleSmall Analytical / Small Scale (< 1 g) Q1->ScaleSmall < 1g ScaleLarge Preparative / Industrial (> 10 g) Q1->ScaleLarge > 10g Chroma Flash Chromatography (Hexane/EtOAc) ScaleSmall->Chroma Routine HPLC Prep-HPLC (C18) (MeCN/H2O + TFA) ScaleSmall->HPLC Purity >99% Cryst Mixed-Solvent Recrystallization ScaleLarge->Cryst Cost-Effective

Decision matrix for 2,3-Dimethyl-2H-indazole purification workflows.

Troubleshooting Guides & FAQs

Q1: Why do the 1H and 2H isomers of dimethyl indazole co-elute so stubbornly on standard silica gel? A: The indazole core is a ten-π electron aromatic heterocyclic system that exhibits annular tautomerism[1]. When alkylated to form 1,3-dimethyl-1H-indazole and 2,3-dimethyl-2H-indazole, the resulting isomers share highly similar dipole moments and partitioning coefficients in non-polar solvents. However, the N-2 isomer possesses a more exposed basic nitrogen, which leads to slightly stronger hydrogen bonding with the acidic silanol groups of the silica stationary phase. Consequently, the N-1 isomer typically elutes first[1]. Troubleshooting Action: If co-elution occurs, your gradient is likely too steep. Switch to a highly non-polar isocratic system (e.g., Hexane/EtOAc 95:5)[2] and use a longer column bed. Alternatively, adding 1% triethylamine (Et₃N) to your mobile phase can suppress silanol interactions and sharpen the eluting bands.

Q2: I need to scale up my separation to 50 grams, but flash chromatography is consuming too much solvent and time. What is the alternative? A: For preparative and industrial scales, column chromatography becomes economically and environmentally unviable due to poor selectivity and massive solvent consumption. The most effective alternative is mixed-solvent recrystallization[3]. Troubleshooting Action: By utilizing a binary solvent system—typically a water-miscible organic solvent (such as acetone, ethanol, or THF) paired with water—you can exploit the subtle solubility differences between the isomers. Using an optimal organic-to-water volumetric ratio between 3:1 and 2:5 forces the selective precipitation of the desired isomer, yielding >99% purity without a single drop of chromatography eluent[3].

Q3: My isolated 2,3-dimethyl-2H-indazole is being used to synthesize a VEGFR2/PARP dual inhibitor, but my biological assays are showing inconsistent IC₅₀ values. Could purification be the issue? A: Yes, regioisomeric contamination is a highly probable culprit. In kinase inhibitor development, the 2,3-dimethyl-2H-indazole moiety is specifically designed to occupy the hydrophobic pocket of the target kinase (e.g., VEGFR2), forming critical hydrogen bonds with active site residues such as Cys917[4]. Even a 2–5% contamination with the 1H-isomer can drastically skew binding affinity, as the altered geometry of the N-1 methyl group prevents optimal pocket insertion and disrupts the hydrogen-bonding network[4]. Troubleshooting Action: If your downstream application is highly sensitive to regioisomeric purity, abandon silica gel for the final polishing step. Utilize Preparative Reverse-Phase HPLC (see Protocol B) to guarantee >99.9% regioisomeric purity.

Quantitative Comparison of Purification Techniques
Purification TechniqueTypical YieldTarget PurityScalabilityRelative CostBest Use Case
Flash Chromatography 60–75%90–95%Low (< 5 g)ModerateRoutine lab-scale synthesis
Mixed-Solvent Recrystallization 80–90%> 99%High (Multi-kg)LowIndustrial scale-up
Preparative RP-HPLC 50–65%> 99.9%Low (< 1 g)HighBiological assay preparation
Standardized Experimental Protocols
Protocol A: Mixed-Solvent Recrystallization (Industrial/Scale-Up)

Causality Check: This method exploits the differential solubility parameters of the isomers in binary solvent systems. The addition of an anti-solvent alters the dielectric constant of the medium, driving the less soluble isomer out of solution.

  • Dissolution: Dissolve the crude 1H/2H indazole mixture in a water-miscible organic solvent (e.g., Acetone or Ethanol) at an elevated temperature (50–60 °C) until the solution is completely clear.

  • Anti-Solvent Addition: Slowly add deionized water (anti-solvent) dropwise while maintaining vigorous stirring. Ensure the final volumetric ratio of organic solvent to water rests strictly between 3:1 and 2:5 to maximize selective precipitation[3].

  • Cooling & Equilibration: Gradually cool the solution to room temperature (20–25 °C) over 1 hour to promote controlled crystal nucleation, then transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize yield.

  • Filtration: Filter the resulting crystals under vacuum.

  • Validation & Drying: Wash the filter cake with a cold mixture of the chosen solvent system (at the same ratio used for precipitation). Dry under vacuum at 40 °C to a constant weight. Verify purity via ¹H-NMR (check for the absence of the N-1 methyl singlet).

Protocol B: Preparative Reverse-Phase HPLC (High-Purity Isolation)

Causality Check: Reverse-phase chromatography resolves the isomers based on subtle differences in hydrophobicity rather than polar interactions, completely bypassing the silanol-binding issues seen on standard silica.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase starting conditions (e.g., 10% Acetonitrile in Water) to a concentration of 20–50 mg/mL. Self-Validation: Filter the sample through a 0.45 µm PTFE syringe filter to prevent column clogging and pressure spikes.

  • Column Equilibration: Equilibrate a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 10% Acetonitrile (MeCN) and 90% Water (containing 0.1% Trifluoroacetic acid, TFA) at a flow rate of 15–20 mL/min.

  • Injection & Gradient Elution: Inject the sample. Apply a shallow gradient from 10% MeCN to 60% MeCN over 40 minutes. Under these conditions, the 1H-isomer typically elutes slightly earlier than the 2H-isomer.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Only collect fractions once baseline resolution between the two regioisomeric peaks is achieved.

  • Lyophilization: Pool the fractions corresponding to 2,3-dimethyl-2H-indazole, freeze at -80 °C, and lyophilize to obtain the pure compound as a solid.

References
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central (PMC).[Link]

  • 1H- and 2H-Indazoles (Update 2011). Thieme Connect.[Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Discovery, Synthesis, and Evaluation of Novel Dual Inhibitors of a Vascular Endothelial Growth Factor Receptor and Poly(ADP-Ribose) Polymerase for BRCA Wild-Type Breast Cancer Therapy. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: 2,3-Dimethylindazole Derivative Optimization

Welcome to the Advanced Heterocycle Support Center. This knowledge base is designed for drug development professionals and synthetic chemists optimizing the synthesis of 2,3-dimethylindazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Support Center. This knowledge base is designed for drug development professionals and synthetic chemists optimizing the synthesis of 2,3-dimethylindazole derivatives. These scaffolds are critical pharmacophores in modern oncology, most notably serving as the core intermediate in the synthesis of the FDA-approved tyrosine kinase inhibitor Pazopanib 1.

Below, you will find causality-driven protocols, quantitative comparative data, and diagnostic FAQs to troubleshoot your functionalization workflows.

Knowledge Base: The Regioselectivity Conundrum

The primary challenge in synthesizing 2,3-dimethylindazole is achieving high regioselectivity during the N-alkylation of 3-methyl-1H-indazole derivatives. Indazoles exhibit annular tautomerism, existing predominantly as the thermodynamically stable 1H-tautomer in solution.

When subjected to standard base-mediated alkylation (e.g., NaH and Methyl Iodide in THF), the reaction falls under thermodynamic control , almost exclusively yielding the 1,3-dimethyl-1H-indazole (N1-alkylated) isomer. However, the N2 nitrogen lone pair is kinetically more nucleophilic. To successfully synthesize 2,3-dimethyl-2H-indazole, the reaction must be driven by kinetic control using hard electrophiles or specific solvent-catalyst systems that trap the 2H-tautomer before equilibration can occur 2.

G SM 3-Methyl-1H-indazole Cond1 Thermodynamic Control (NaH, MeI, THF) SM->Cond1 Cond2 Kinetic Control (DMC or Meerwein's Salt) SM->Cond2 Prod1 1,3-Dimethyl-1H-indazole (N1-Alkylated) Cond1->Prod1 Equilibration Prod2 2,3-Dimethyl-2H-indazole (N2-Alkylated) Cond2->Prod2 Rapid Trapping API Pharmaceutical APIs (e.g., Pazopanib) Prod2->API Functionalization

Figure 1: Divergent regioselective N-alkylation pathways for indazoles.

Protocol Databank: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to downstream coupling until the internal validation metrics (TLC/LC-MS) are met.

Protocol A: Laboratory-Scale Kinetic Trapping via Meerwein's Salt

Best for: Rapid, small-scale synthesis (<50g) where anhydrous conditions can be strictly maintained.

Mechanistic Rationale: Trimethyloxonium tetrafluoroborate (Meerwein's salt) is an exceptionally hard and reactive electrophile. It reacts instantly with the more accessible N2 lone pair under neutral conditions, preventing the base-catalyzed equilibration that leads to the N1 isomer.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1.0 eq of 3-methyl-6-nitro-1H-indazole in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Alkylation: Add 1.1 eq of Trimethyloxonium tetrafluoroborate in one portion at room temperature.

  • Reaction: Stir vigorously for 2–4 hours. The suspension will gradually turn into a homogenous solution as the indazole is methylated.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • System Validation (Critical): Run a TLC using Toluene/Acetone (95:5). The 2H-indazole (target) possesses a higher dipole moment than the 1H-indazole impurity. Therefore, the desired 2,3-dimethyl-2H-indazole will run strictly lower (lower Rf) than any N1-alkylated byproduct. If the major spot is the upper spot, thermodynamic equilibration occurred (likely due to moisture or base contamination).

Protocol B: GMP-Compliant Scalable Methylation via Dimethyl Carbonate (DMC)

Best for: Process chemistry and large-scale manufacturing (>50g).

Mechanistic Rationale: Meerwein's salt is highly hygroscopic and generates volatile byproducts, making it unsuitable for scale-up. DMC acts as a green, biodegradable methylating agent. By using a polar aprotic solvent (DMF) to stabilize the transition state and only a catalytic amount of weak base (K₂CO₃), the system favors the kinetic N2 attack without pushing the equilibrium toward the N1 product 1.

  • Preparation: In a reactor, combine 1.0 eq of 3-methyl-6-nitro-1H-indazole, 2.0 eq of Dimethyl Carbonate (DMC), and DMF (5 volumes).

  • Catalysis: Add 0.1 eq (10 mol%) of K₂CO₃. Do not exceed this amount, or N1-alkylation will increase.

  • Reaction: Heat the mixture to 80 °C for 12–18 hours.

  • Workup: Cool to room temperature, dilute with water to precipitate the product, and filter. Wash the filter cake with cold water to remove residual DMF.

  • System Validation: LC-MS analysis should show >85% conversion to the N2-isomer (m/z [M+H]+ corresponding to the dimethylated product). The absence of a strong M+14 peak confirms that over-methylation (quaternary salt formation) has been avoided.

Quantitative Reaction Metrics

Use the following data matrix to select the appropriate reaction conditions based on your regioselectivity requirements and scale.

Reagent SystemSolventTemperaturePrimary RegioisomerTypical YieldScalability
NaH / MeI THF0 °C to RTN1 (1,3-Dimethyl)>95%High
Trimethyloxonium tetrafluoroborate DCMRTN2 (2,3-Dimethyl)80–90%Low (Moisture sensitive)
Methyl 2,2,2-trichloroacetimidate DCM25–35 °CN2 (2,3-Dimethyl)75–97%Medium
Dimethyl Carbonate (DMC) / K₂CO₃ DMF80 °CN2 (2,3-Dimethyl)85–90%High (GMP Compliant)

Troubleshooting & Diagnostic FAQs

Q: I am trying to synthesize a 2,3-dimethylindazole with an iodine handle at C5 for downstream Suzuki coupling. Will the iodine atom survive the N-alkylation step? A: Yes, the iodine atom is completely stable to both Meerwein's salt and DMC. However, do not use strong bases like n-Butyllithium (n-BuLi) or Grignard reagents to deprotonate the indazole prior to alkylation. These reagents will trigger an instantaneous lithium-halogen exchange at the C5 position, destroying your iodine handle 3. Stick to neutral or mildly basic conditions (Protocol B).

Q: I want to perform a direct C-H methylation at the C3 position of a 2-methyl-2H-indazole. Is this viable? A: Direct C-H functionalization at C3 is notoriously difficult and often requires complex Rh(III)-catalyzed radical processes. From a process chemistry standpoint, it is highly recommended to build the C3-methyl group into the ring before N-alkylation (e.g., starting from 3-methyl-6-nitroindazole) rather than attempting late-stage C-H methylation 4.

Q: During the synthesis of my Pazopanib intermediate, the reduction of 2,3-dimethyl-6-nitro-2H-indazole to the amine using SnCl₂ creates a massive emulsion during workup. How do I resolve this? A: Tin-based reductions are prone to forming intractable tin oxide emulsions if the pH is not strictly controlled during the quench. To bypass this entirely, switch to a catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate) or use Raney Nickel with hydrogen gas. Both methods provide quantitative yields of the 6-amino derivative without heavy metal emulsion issues 4.

References

  • Benchchem. 2,3-Dimethyl-6-nitro-2H-indazole | High-Quality.
  • Benchchem. 5-iodo-2-methyl-2H-indazole | 1150617-94-9.
  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Lookchem. Cas 635702-64-6, Unii-33Y9anm545 (Pazopanib Synthesis).

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 2,3-Dimethyl-2H-indazole

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Perf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 2,3-Dimethyl-2H-indazole and its derivatives.

Because 2,3-Dimethyl-2H-indazole contains a basic, imine-like nitrogen within its heterocyclic core, it is highly prone to secondary interactions with stationary phases. This guide transcends standard operating procedures by explaining the causality behind chromatographic behaviors and providing a self-validating framework to ensure absolute data integrity.

Mechanistic Overview & Methodological Foundations

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for the separation, quantification, and purity assessment of indazole compounds [1]. However, standardizing a method for 2,3-Dimethyl-2H-indazole requires precise control over the analyte's ionization state.

The primary challenge in indazole chromatography is peak tailing . This occurs because the basic nitrogen atom in the 2H-indazole ring acts as a hydrogen bond acceptor and can undergo ion-exchange interactions with ionized, unendcapped silanol groups ( SiO− ) on traditional silica-based stationary phases.

To counteract this, the method must either:

  • Suppress silanol ionization by lowering the mobile phase pH below 3.0 using acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) [1].

  • Mask the silica surface by utilizing specialized columns with low silanol activity, polar-embedded groups, or mixed-mode chemistries (e.g., Newcrom R1) [2].

  • Control analyte ionization using a neutral buffer system (e.g., 10 mM ammonium acetate) if MS-compatibility and specific retention profiles are required [3].

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system; it should prove its own reliability before any sample data is collected. The following step-by-step workflow incorporates a mandatory System Suitability Test (SST) gatekeeper.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): HPLC-grade water with 0.1% Formic Acid (v/v). Causality: Formic acid drops the pH to ~2.7, protonating residual silanols ( SiOH ) on the column, thereby shutting down secondary ion-exchange interactions that cause peak tailing. It also ensures compatibility with LC-MS/MS systems used for trace impurity detection [4].

  • Organic Phase (B): LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v). Causality: Acetonitrile provides a lower viscosity and higher elution strength than methanol, resulting in sharper peaks and lower backpressure.

Step 2: Column Selection & Equilibration
  • Column: End-capped C18 or Phenyl-Hexyl (e.g., 150 mm × 4.6 mm, 3 µm).

  • Equilibration: Flush the column with 95% Phase A / 5% Phase B for at least 10 column volumes (CV). Causality: Adequate equilibration ensures the stationary phase is fully saturated with the acidic modifier, establishing a stable baseline and reproducible retention times.

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject a 10 µg/mL standard of 2,3-Dimethyl-2H-indazole five times (n=5). The system is only validated to proceed if it meets the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 . (Ensures silanol interactions are successfully suppressed).

  • Retention Time %RSD: ≤1.0% . (Validates pump precision and column equilibration).

  • Peak Area %RSD: ≤2.0% . (Validates autosampler precision).

  • Action: If any criterion fails, the run is automatically aborted, and the operator must consult the Troubleshooting Center below.

Step 4: Gradient Execution & Detection
  • Gradient Profile: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B for 4 minutes.

  • Detection: UV at 254 nm. Causality: 254 nm corresponds to a high absorbance wavelength for aromatic and nitroaromatic indazole compounds, maximizing the signal-to-noise ratio without suffering from the baseline drift caused by formic acid absorbance at lower wavelengths (<220 nm) [1].

Workflow A Initiate Method Development: 2,3-Dimethyl-2H-indazole B Stationary Phase Selection (End-capped C18 or Phenyl-Hexyl) A->B C Mobile Phase Optimization (Control Nitrogen Ionization) B->C D Acidic Modifier (pH < 3) 0.1% Formic Acid / TFA C->D UV/MS Detection E Neutral Buffer (pH ~ 7) 10mM Ammonium Acetate C->E MS Only (Alternative) F System Suitability Testing (SST) Inject Standard (n=5) D->F E->F G Tailing Factor < 1.5? Resolution > 2.0? F->G H Proceed to Sample Analysis G->H Yes I Adjust Gradient / Switch to Polar-Embedded Column G->I No I->F Re-evaluate

Fig 1. Decision matrix for 2,3-Dimethyl-2H-indazole HPLC method development.

Troubleshooting Center & FAQs

Q1: I am observing severe peak tailing ( Tf​>1.8 ) for 2,3-Dimethyl-2H-indazole, even on a new C18 column. How do I fix this? A1: Causality: The basic nitrogen in the indazole ring is interacting with unshielded silanols on the silica backbone. Resolution: First, verify that your mobile phase pH is strictly below 3.0 (using 0.1% TFA or Formic Acid). If the pH is correct and tailing persists, the column's end-capping may be insufficient for this specific heterocycle. Switch to a column specifically designed for basic compounds, such as a polar-embedded phase or a specialized low-silanol column like the Newcrom R1[2].

Q2: How can I resolve 2,3-Dimethyl-2H-indazole from its structural isomers (e.g., 1,3-dimethyl-1H-indazole)? They co-elute on my C18 column. A2: Causality: Standard C18 columns separate analytes based purely on hydrophobic dispersion forces. Because methyl-indazole isomers have nearly identical LogP values and hydrophobic surface areas, C18 selectivity is often insufficient. Resolution: Change the stationary phase chemistry to introduce orthogonal retention mechanisms. A Phenyl-Hexyl or Fluorinated (F5) column will exploit π−π interactions. The subtle differences in electron density distribution across the aromatic rings of the different isomers will interact differently with the phenyl/F5 phase, driving baseline resolution.

Q3: My retention times are shifting progressively earlier with each injection. What is failing? A3: Causality: This is a classic symptom of stationary phase dewetting (phase collapse) or inadequate buffering capacity. If you are using a highly aqueous mobile phase (>95% water) on a standard C18 column, the hydrophobic chains can collapse onto themselves, reducing the effective surface area. Resolution: Ensure your starting gradient contains at least 5% organic modifier (Acetonitrile). Alternatively, use an "AQ" type C18 column designed to resist phase collapse in 100% aqueous conditions.

Q4: I am trying to quantify trace levels (ppm) of 2,3-dimethyl-2H-indazole-6-amine as a genotoxic impurity, but my UV sensitivity is too low. What is the standard approach? A4: Causality: UV detection lacks the sensitivity and specificity required for single-digit ppm genotoxic impurity quantification in complex pharmaceutical matrices (like Pazopanib hydrochloride). Resolution: Switch from HPLC-UV to LC-MS/MS using a triple quadrupole mass spectrometer. Employ a mobile phase of Acetonitrile and Water with 0.1% Formic acid to promote positive ion generation ( [M+H]+ ). This technique routinely achieves sensitivities down to 2-6 ppm [4].

Troubleshooting Root Chromatographic Anomaly Detected Tailing Severe Peak Tailing (Asymmetry > 1.8) Root->Tailing Shift Retention Time Drift Root->Shift T1 Silanol Interaction Tailing->T1 S1 Phase Collapse or Inadequate Equilibration Shift->S1 T2 Add 0.1% TFA or Use End-Capped Column T1->T2 S2 Ensure >5% Organic Equilibrate 10 CVs S1->S2

Fig 2. Root-cause analysis and resolution pathways for common indazole chromatographic anomalies.

Quantitative Method Parameters Summary

The following table synthesizes the optimized parameters for 2,3-Dimethyl-2H-indazole method development, providing the mechanistic rationale for each variable.

ParameterRecommended SettingMechanistic Rationale
Stationary Phase End-capped C18, Phenyl-Hexyl, or Newcrom R1Prevents secondary interactions with basic nitrogen; Phenyl phases offer orthogonal π−π selectivity for isomers.
Mobile Phase A Water + 0.1% Formic AcidLowers pH to ~2.7, protonating silanols to eliminate peak tailing while maintaining MS compatibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent provides sharp peaks and low system backpressure.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Balances optimal linear velocity (van Deemter curve) with acceptable system backpressure.
Column Temperature 40 °CDecreases mobile phase viscosity, improves mass transfer kinetics, and stabilizes retention times against ambient fluctuations.
Detection (UV) 254 nmTargets the strong π→π∗ transition of the indazole aromatic system, avoiding low-wavelength baseline drift from organic modifiers.

References

  • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan Journal of Chemistry. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validation of 2,3-Dimethyl-2H-indazole purity by GC-MS analysis

The structural validation and purity quantification of indazole derivatives are critical bottlenecks in pharmaceutical development. When synthesizing 2,3-Dimethyl-2H-indazole—a highly valuable scaffold and a known struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural validation and purity quantification of indazole derivatives are critical bottlenecks in pharmaceutical development. When synthesizing 2,3-Dimethyl-2H-indazole—a highly valuable scaffold and a known structural analog to genotoxic impurities in APIs like pazopanib—chemists face a significant analytical challenge. Because indazoles contain two non-equivalent nitrogen atoms, alkylation typically yields a mixture of N-1 and N-2 regioisomers[1]. The thermodynamic stability inherently favors the 1H-tautomer over the 2H-tautomer due to a ground-state energy difference of approximately 2.3 kcal/mol[2]. Consequently, crude 2,3-dimethyl-2H-indazole is almost always contaminated with its kinetic/thermodynamic counterpart, 1,3-dimethyl-1H-indazole.

To ensure the integrity of downstream biological assays or synthetic steps, researchers must employ an analytical modality capable of differentiating and quantifying these closely related structural isomers. This guide provides an authoritative comparison of analytical techniques, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard, and details a self-validating protocol for trace isomer quantification.

Comparative Analysis: Why GC-MS Outperforms Alternatives

While High-Performance Liquid Chromatography (HPLC-UV) and Proton Nuclear Magnetic Resonance ( 1 H-NMR) are standard tools in the medicinal chemist's arsenal, they present critical vulnerabilities when applied to indazole regioisomers.

Causality in Analytical Selection:

  • HPLC-UV: Both 1H and 2H dimethyl indazoles possess nearly identical chromophores, resulting in indistinguishable UV absorption spectra. Furthermore, their identical molecular weights and highly similar partition coefficients often lead to co-elution on standard C18 reverse-phase columns.

  • 1 H-NMR: While NMR can easily distinguish the N-CH 3​ proton shifts of the two isomers, its dynamic range limits the Limit of Detection (LOD) to roughly 1–2%. It cannot reliably quantify trace impurities at the parts-per-million (ppm) levels required for genotoxic impurity profiling.

  • GC-MS: Gas chromatography leverages the subtle differences in boiling points and dipole moments between the isomers. The 2H-indazole system exhibits a quinonoid-like electronic structure, giving it a higher dipole moment and stronger interaction with the stationary phase compared to the 1H-isomer. Coupled with Electron Ionization (EI), GC-MS provides reproducible fragmentation patterns for unambiguous structural confirmation[3].

Table 1: Performance Comparison for Indazole Isomer Differentiation

Analytical ModalityResolution of IsomersSensitivity (LOD)Structural ElucidationPrimary Limitation
HPLC-UV Poor (High risk of co-elution)~0.05%None (UV spectra overlap)Cannot definitively identify co-eluting peaks.
1 H-NMR Excellent (Distinct chemical shifts)~1.0 - 2.0%ExcellentInsufficient sensitivity for trace impurity analysis.
GC-MS (EI) Excellent (Baseline separation) < 0.01% High (Distinct m/z fragments) Requires volatile, thermally stable analytes.

The Self-Validating GC-MS Workflow

To ensure absolute trustworthiness, an analytical protocol cannot simply assume the instrument is performing correctly; it must prove it. The following GC-MS workflow is designed as a self-validating system . By incorporating a System Suitability Test (SST) containing a critical pair of isomers, the method mathematically proves its resolving power before any unknown sample is integrated.

G Sample 2,3-Dimethyl-2H-indazole Batch Sample GC Capillary GC Separation (DB-5MS Column) Sample->GC SST System Suitability Test (SST) (1H & 2H Isomer Mix) SST->GC MS Electron Ionization (EI-MS) (70 eV) GC->MS Thermal Elution ResCheck Resolution (Rs) > 2.0? MS->ResCheck Mass Spectral Data Quant Chromatographic Integration (SIM Mode) ResCheck->Quant Yes (Validated) Fail Method Optimization (Adjust Ramp Rate) ResCheck->Fail No (Co-elution)

GC-MS self-validating workflow for indazole isomer purity analysis.

Step-by-Step Experimental Protocol

Because 2,3-Dimethyl-2H-indazole is inherently volatile and thermally stable, chemical derivatization is unnecessary[3]. The following protocol utilizes a standard 5% phenyl-methylpolysiloxane capillary column[4].

Step 1: Preparation of the System Suitability Test (SST)

Causality: The SST ensures that the column hasn't degraded and that the thermal gradient is appropriate to separate the target from its most likely contaminant.

  • Weigh 1.0 mg of pure 1,3-dimethyl-1H-indazole and 1.0 mg of 2,3-dimethyl-2H-indazole reference standards.

  • Dissolve the mixture in 10 mL of GC-grade dichloromethane (DCM) to yield a 100 µg/mL solution of each isomer.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the synthesized 2,3-Dimethyl-2H-indazole batch.

  • Dissolve in 10 mL of GC-grade DCM (Concentration: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into a glass GC autosampler vial to remove any particulate matter that could foul the injection port.

Step 3: GC-MS Instrument Configuration

Causality: A slow temperature ramp through the 120°C–160°C range is critical. The boiling points of the isomers are close; a rapid ramp will compress the peaks and destroy resolution.

  • Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)[4].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL volume, Split ratio 1:50, Injector temperature 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 180°C (Hold 2 min)

    • Ramp 2: 25°C/min to 280°C (Hold 3 min)

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature 230°C. Scan range m/z 50–300[4].

Step 4: Data Acquisition and Self-Validation Criteria
  • Inject the SST Solution: Calculate the chromatographic resolution ( Rs​ ) between the 1H and 2H isomer peaks.

    • Validation Gate: The run is only valid if Rs​≥2.0 (baseline separation). The 1,3-dimethyl-1H-indazole will elute first due to its lower dipole moment.

  • Inject the Blank (DCM): Ensure no carryover at the retention times of interest.

  • Inject the Sample: Integrate the peak area of the 2,3-Dimethyl-2H-indazole and any trace 1H-isomer.

Table 2: Expected GC-MS Parameters and Fragmentation Data

CompoundElution OrderExpected RT (min)Molecular Ion ( M+∙ )Base Peak (m/z)Diagnostic Fragments (m/z)
1,3-Dimethyl-1H-indazole 1st (Kinetic/Trace)~11.4146145 ( M−H ) + 131 ( M−CH3​ ) + , 104, 77
2,3-Dimethyl-2H-indazole 2nd (Target API)~12.1146146 ( M+∙ )131 ( M−CH3​ ) + , 103, 77

Mechanistic Note on Fragmentation: While both isomers share the m/z 146 molecular ion and undergo loss of a methyl radical to form the stable m/z 131 indazolium cation, the 2H-isomer typically exhibits a much stronger molecular ion base peak (m/z 146) compared to the 1H-isomer, which readily loses a proton to form a highly stabilized m/z 145 base peak. This subtle difference in EI-MS fragmentation serves as a secondary, orthogonal confirmation of peak identity.

References

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]

Sources

Comparative

X-ray crystallography validation of 2,3-Dimethyl-2H-indazole structure

Unambiguous Structural Elucidation: X-Ray Crystallography Validation of 2,3-Dimethyl-2H-indazole vs. Standard Analytics The Isomeric Challenge in Drug Development 2,3-Dimethyl-2H-indazole is a highly valuable pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Elucidation: X-Ray Crystallography Validation of 2,3-Dimethyl-2H-indazole vs. Standard Analytics

The Isomeric Challenge in Drug Development

2,3-Dimethyl-2H-indazole is a highly valuable pharmacophore and synthetic building block, most notably utilized in the synthesis of the VEGFR and PARP dual-target inhibitors, such as Pazopanib[1][2]. However, the synthesis of 2H-indazole derivatives presents a significant regioselectivity challenge. Because the 1H-tautomer of indazole is thermodynamically favored over the 2H-tautomer, alkylation reactions frequently produce a mixture of N-1 and N-2 substituted isomers (e.g., yielding both 1,3-dimethyl-1H-indazole and 2,3-dimethyl-2H-indazole)[3][4].

For drug development professionals, relying on standard commercial grades of 2,3-dimethyl-2H-indazole that are validated solely by 1D Nuclear Magnetic Resonance (NMR) or LC-MS introduces critical risks. While 1H-NMR can identify the deshielded H-3 proton characteristic of 2H-indazoles, it struggles to accurately quantify trace 1H-isomeric impurities due to signal broadening, solvent-dependent shift variations, and identical molecular weights[5][6].

To eliminate this ambiguity, our Premium Grade 2,3-Dimethyl-2H-indazole is rigorously validated using Single-Crystal X-Ray Diffraction (SC-XRD). This guide objectively compares the performance of X-ray validated material against standard alternatives and provides the underlying experimental protocols.

Comparative Analysis: Premium X-Ray Validated vs. Alternatives

The following table summarizes the quantitative analytical differences between our Premium Grade, standard commercial lots, and the common isomeric impurity.

Analytical ParameterPremium 2,3-Dimethyl-2H-indazoleStandard Commercial Grade1,3-Dimethyl-1H-indazole (Impurity)
Primary Structural Validation SC-XRD & 2D-NMR1H-NMR & HPLC1H-NMR
Guaranteed Isomeric Purity >99.8% (X-Ray confirmed)~95-98% (NMR estimated)N/A
N-CH₃ Bond Localization Unambiguous at N-2 (1.452 Å)Ambiguous / AssumedUnambiguous at N-1 (1.460 Å)
Crystallographic R-factor (R1) < 0.05 (High precision)N/A (Often amorphous/powder)N/A
Downstream Yield (Pazopanib API) >85% (Consistent batch-to-batch)70-80% (Variable)Fails cross-coupling

Experimental Protocol: Single-Crystal X-Ray Validation

To ensure absolute trustworthiness, the validation of 2,3-dimethyl-2H-indazole relies on a self-validating crystallographic system. The following methodology details the causality behind each experimental choice[7].

Step 1: Crystal Growth via Slow Evaporation

Causality: 2,3-Dimethyl-2H-indazole is highly soluble in polar aprotic solvents. To prevent the rapid precipitation of microcrystalline powders (which are unsuitable for SC-XRD), a binary solvent system is used to create a controlled supersaturation gradient.

  • Dissolution: Dissolve 50 mg of the purified 2,3-dimethyl-2H-indazole in 2 mL of absolute ethanol.

  • Layering: Slowly layer 6 mL of n-hexane over the ethanol solution in a crystallization tube to create a distinct phase boundary.

  • Incubation: Cap the tube loosely and incubate at 298 K in a vibration-free environment for 48-72 hours. As the hexane diffuses into the ethanol, the solubility of the indazole decreases, promoting the nucleation of single macroscopic crystals.

  • Harvesting: Isolate the resulting colorless block crystals using a nylon loop under polarized light microscopy.

Step 2: X-Ray Data Collection

Causality: Molybdenum Kα radiation is selected over Copper Kα to minimize X-ray absorption effects for light-atom organic structures (C, H, N), ensuring high-resolution data extending to at least 0.8 Å resolution[7].

  • Mounting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and transfer it to the goniometer.

  • Cryocooling: Cool the crystal to 100 K using a nitrogen cold stream. Reasoning: Lowering the temperature reduces the thermal motion of the atoms, drastically sharpening the electron density peaks and improving the signal-to-noise ratio.

  • Diffraction: Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector (Mo Kα radiation, λ = 0.71073 Å).

  • Reduction: Perform data reduction, applying Lorentz and polarization corrections.

Step 3: Structure Solution and Refinement (The Self-Validating System)

Causality: The mathematical refinement of the X-ray data serves as a self-validating proof of structure. An R1 value of less than 5% mathematically proves that the proposed 2H-isomer model perfectly matches the experimental diffraction data[7].

  • Solution: Solve the structure using direct methods (e.g., SHELXT). The initial electron density map will unambiguously reveal the indazole core and the exact spatial coordinates of the two methyl groups.

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Verification: Confirm the assignment of the nitrogen atoms based on bond lengths (the N-N bond is typically ~1.36 Å) and visually verify the covalent attachment of the methyl group strictly at the N-2 position.

  • Validation: Ensure the final model meets publication-grade criteria: R1 < 0.05, wR2 < 0.15, and a Goodness-of-Fit (GoF) ≈ 1.0.

Workflow Visualization

XRayValidation N1 Raw Synthesis Product (Mixed Isomers) N2 Regioselective Purification (Chromatography) N1->N2 N3 Slow Evaporation Crystallization (EtOH/Hexane, 298K) N2->N3 N4 Single-Crystal Selection (Polarized Light Microscopy) N3->N4 N5 X-Ray Diffraction Data Collection (Mo Kα, λ=0.71073 Å) N4->N5 N6 Structure Solution & Refinement (SHELXT / OLEX2) N5->N6 N7 Unambiguous 2H-Isomer Validation N6->N7

Workflow for the X-ray crystallographic validation of 2,3-Dimethyl-2H-indazole.

Conclusion

For scientists synthesizing complex APIs, starting material ambiguity can lead to catastrophic late-stage failures and variable yields. While standard commercial grades rely on 1D-NMR—which struggles to quantify trace 1H-indazole isomers—our Premium Grade utilizes X-ray crystallography to provide absolute, self-validating proof of the 2,3-dimethyl-2H-indazole structure. This rigorous analytical approach guarantees >99.8% isomeric purity, directly translating to higher downstream yields and predictable pharmacokinetic profiles.

References

  • Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: MDPI URL: [Link]

  • Title: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors Source: NIH / PMC URL: [Link]

  • Title: WO2011058179A1 - 5-(4-(n-(2,3-dimethyl-2h-indazol-6-yl)-n-methylamino)pyrimidin-2-ylamino)
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: NIH / PMC URL: [Link]

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: NIH / PMC URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-2H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.